NPEC-caged-(1S,3R)-ACPD

Übersicht

Beschreibung

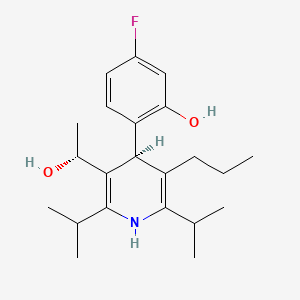

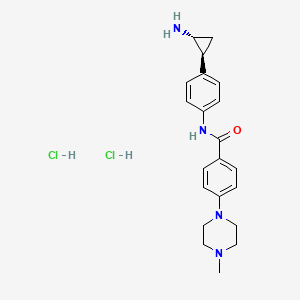

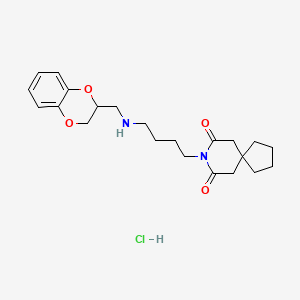

NPEC-caged-(1S,3R)-ACPD is a specific photosensitive ligand for glutamate receptor subtypes.

(1S,3R)-ACPD caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.

Wissenschaftliche Forschungsanwendungen

Photolysis in Neuroscience

Photolysis, involving NPEC-caged compounds, is utilized extensively in neuroscience. The process isolates post-synaptic receptor activation from presynaptic activities, aiding in understanding receptor mechanisms in situ. In particular, NPEC-caged neuroactive amino acids are designed for specificity to glutamate receptor sub-types. Their application in slice preparations assists in investigating receptor-specific actions without adversely affecting glutamate receptors. Notably, NPEC-caged ligands, unlike MNI-caged amino acids, do not interfere with GABA-ergic transmission, highlighting their specificity and safety in neural applications (Palma-Cerda et al., 2012).

Metabotropic Glutamate Receptor Studies

Studies using (1S,3R)-ACPD have revealed its role in activating metabotropic glutamate receptors in various neural structures. For instance, in rat ventromedial hypothalamic neurons, (1S,3R)-ACPD induced a significant inward current, indicating its efficacy in modulating neuronal activity. This effect was shown to be independent of potassium channel blockade and involved Na+/Ca2+ exchange currents (Lee & Boden, 1997).

Photorelease in Ion Pumps

Research on P(3)-[2-(4-hydroxyphenyl)-2-oxo]ethyl ATP, a compound related to NPEC-caged ATP, demonstrates its effectiveness as a phototrigger for rapid activation of ion pumps like Na+, K+-ATPase. This highlights the broader applications of caged compounds in activating ATP-driven biological systems under various physiological conditions (Geibel et al., 2000).

Enhanced Biological Imaging

Caged coumarin fluorophores have demonstrated significant potential in biological imaging applications. Their high uncaging cross sections and robust fluorescence contrast enhancement make them ideal for tracking molecular dynamics in biological systems. This is indicative of the broader utility of caged compounds, like NPEC-caged-(1S,3R)-ACPD, in high-resolution cellular imaging (Zhao et al., 2004).

Long-Term Potentiation and Neuropharmacology

The activation of metabotropic glutamate receptors by 1S,3R-ACPD has been linked to the induction of long-term potentiation in rat hippocampal slices, suggesting its role in synaptic plasticity and memory processes (Bortolotto & Collingridge, 1992).

Eigenschaften

IUPAC Name |

(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBDCZAPZZBWJU-XOXYBHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.